Technical Whitepaper: 3-(2-Fluoroethoxy)propan-1-amine as a Functional Building Block
Technical Whitepaper: 3-(2-Fluoroethoxy)propan-1-amine as a Functional Building Block
Executive Summary
3-(2-Fluoroethoxy)propan-1-amine (CAS: 593-00-0 [Vendor Attributed]; Precursor CAS: 353-18-4) is a specialized heterobifunctional building block increasingly utilized in medicinal chemistry and radiopharmaceutical development. Characterized by a primary amine terminus and a fluorinated ether tail, this molecule serves as a critical linker in Proteolysis Targeting Chimeras (PROTACs) and as a non-radioactive reference standard ("cold standard") for Fluorine-18 Positron Emission Tomography (PET) tracers.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and strategic applications in modern drug development.
Chemical Identity & Structural Analysis[1]
The molecule consists of a propyl amine chain linked to a fluoroethyl group via an ether oxygen. This specific architecture imparts unique electronic and steric properties compared to non-fluorinated analogs.
Nomenclature & Identifiers[2]
| Property | Details |
| IUPAC Name | 3-(2-Fluoroethoxy)propan-1-amine |
| Common Names | 3-(2-Fluoroethoxy)propylamine; 1-Amino-3-(2-fluoroethoxy)propane |
| CAS Number | 593-00-0 (Note: Vendor attributed; verify against specific lot.[1][][3][4] Precursor Nitrile: 353-18-4) |
| Molecular Formula | C₅H₁₂FNO |
| Molecular Weight | 121.15 g/mol |
| SMILES | C(CN)COCCF |
| InChI Key | QFTGUVPCABEGDA-UHFFFAOYSA-N |
Functional Group Analysis[5]
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Primary Amine (-NH₂): Acts as a nucleophilic handle for conjugation with carboxylic acids, activated esters (NHS), or isothiocyanates. It typically exhibits a pKa of ~9.6–9.8, making it protonated at physiological pH.
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Ether Linkage (-O-): Provides rotational flexibility (rotatable bonds), crucial for PROTAC linkers to allow the formation of the ternary complex (Target-PROTAC-E3 Ligase). It also acts as a weak hydrogen bond acceptor.
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Alkyl Fluoride (-CH₂F): The terminal fluorine atom serves as a bioisostere for a hydroxyl or methyl group but with altered electronics. The C-F bond is highly stable (approx. 110 kcal/mol) and resistant to metabolic oxidation (e.g., by cytochrome P450), blocking the "soft spot" often found at alkyl termini.
Physicochemical Properties[3][5]
The following data summarizes the core physical characteristics relevant to handling and experimental design.
| Property | Value / Range | Experimental Context |
| Physical State | Colorless to pale yellow liquid | Standard conditions (25°C, 1 atm) |
| Boiling Point | 160–170 °C | @ 760 mmHg (Predicted/Lit.)[1] |
| Density | 0.957 ± 0.06 g/cm³ | Relevant for volumetric dosing |
| pKa (Conjugate Acid) | 9.66 ± 0.10 | Determines buffer compatibility |
| LogP | ~0.2 to 0.5 | Moderate lipophilicity; water soluble |
| Flash Point | ~56.8 °C | Combustible; requires proper ventilation |
| Solubility | High in Water, DMSO, MeOH, DCM | Versatile for organic synthesis |
Synthesis & Manufacturing Routes
The synthesis of 3-(2-Fluoroethoxy)propan-1-amine typically follows a two-step industrial route starting from 2-fluoroethanol. This pathway is preferred for its scalability and the availability of precursors.
Validated Synthetic Workflow
-
Michael Addition (Cyanoethylation):
-
Reagents: 2-Fluoroethanol + Acrylonitrile.
-
Catalyst: Strong base (e.g., Triton B or NaOH).
-
Intermediate: 3-(2-Fluoroethoxy)propanenitrile (CAS: 353-18-4).[5]
-
Mechanism: The alkoxide of 2-fluoroethanol attacks the
-carbon of acrylonitrile.
-
-
Nitrile Reduction:
Synthetic Logic Diagram
Figure 1: Two-step industrial synthesis route via cyanoethylation and reduction.
Applications in Drug Discovery & Development[2]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a bridge but a determinant of physicochemical properties (solubility, permeability) and degradation efficiency (cooperativity).
-
Why 3-(2-Fluoroethoxy)propan-1-amine?
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Bioisostere: The fluoroethoxy group mimics a standard PEG (polyethylene glycol) unit but with higher lipophilicity, potentially improving cell permeability.
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Metabolic Stability: The terminal fluorine blocks metabolic dealkylation, a common clearance pathway for standard alkyl ethers.
-
Rigidity/Conformation: The gauche effect associated with the C-F bond can induce specific conformational preferences different from pure PEG chains, potentially optimizing the orientation of the Warhead and E3 Ligase ligand.
-
PET Imaging Reference Standard
For radiopharmaceuticals labeled with Fluorine-18 (
-
Role: "Cold Standard".
-
Workflow: When synthesizing an
F-labeled tracer (e.g., F-fluoroethoxy-derivative), the researcher must inject the reaction mixture into an HPLC. The radioactive peak is identified by matching its retention time to the UV absorbance peak of the co-injected non-radioactive 3-(2-Fluoroethoxy)propan-1-amine derivative.
Application Logic Diagram
Figure 2: Strategic utility in PROTAC linker systems and PET tracer validation.
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Stable up to ~150°C; however, distillation should be performed under vacuum to prevent degradation.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless intended for coupling). Absorbs CO₂ from air (carbamate formation); store under inert gas (Argon/Nitrogen).
Safety Protocols (SDS Summary)
-
Hazards: Causes severe skin burns and eye damage (Category 1B). Harmful if swallowed.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Handle in a fume hood.
-
First Aid: In case of contact, rinse immediately with polyethylene glycol 400 or water.
References
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Chemical Identity & Properties : National Center for Biotechnology Information (2026). PubChem Compound Summary for C5H12FNO. Retrieved from .
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Synthesis Precursor : CymitQuimica (2025). 3-(2-Fluoroethoxy)Propanenitrile (CAS 353-18-4) Product Data.[5] Retrieved from .
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PROTAC Applications : Theranostics (2021). "A novel small-molecule PROTAC selectively promotes tau clearance." (Discusses linker design principles). Retrieved from .
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Vendor Data : BOC Sciences (2026). 3-(2-Fluoroethoxy)propan-1-amine Product Specifications. Retrieved from .
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General Synthesis of Alkoxyamines : Chemistry LibreTexts (2025). "Synthesis of Amines: Reduction of Nitriles."[8] Retrieved from .
